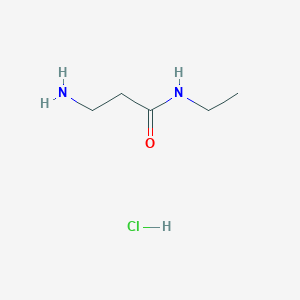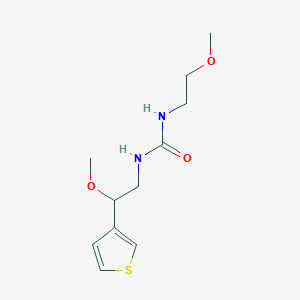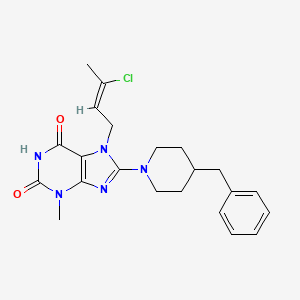
(3,5-dichlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-dichlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C15H12Cl2N2O4S and its molecular weight is 387.23. The purity is usually 95%.
BenchChem offers high-quality (3,5-dichlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,5-dichlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Techniques : Innovative synthesis techniques for related benzoxazine compounds have been developed, offering environmentally friendly and efficient methodologies. For example, a sequential synthesis under phase transfer catalysis conditions was described for 3,4-dihydro-2H-1,4-benzoxazines (Albanese et al., 2003).
- Structural Characterization : Detailed structural characterization and analysis of these compounds provide insights into their chemical properties. The structure of a related compound, N-(3,4-Dichlorophenyl)methanesulfonamide, was examined, revealing specific geometric parameters and hydrogen bonding patterns (Gowda, Foro, & Fuess, 2007).
Material Properties
- Thermal Properties : The thermal behaviors of oxazine compounds, including benzoxazines, have been investigated, revealing that different chemical structures lead to varying thermal properties. This is crucial for applications in materials science and engineering (Ding Wen-sheng, 2009).
- High-Performance Thermosets : Research has been conducted on aromatic diamine-based benzoxazines, leading to the development of high-performance thermosets with advanced properties like high thermal stability (Lin et al., 2008).
Biological Applications
- Antibacterial Activity : Certain benzoxazine analogues have been synthesized and evaluated for their antibacterial activity, showing effectiveness against various bacterial strains. This demonstrates the potential of these compounds in medical and pharmaceutical applications (Kadian, Maste, & Bhat, 2012).
- Antiproliferative Evaluation : Some sulfonamide derivatives of benzoxazine have been synthesized and tested for their antiproliferative activity against cancer cell lines, indicating their potential use in cancer research and therapy (Pawar et al., 2017).
Fuel Cell Applications
- Proton Exchange Membrane : A novel sulfonic acid-containing benzoxazine monomer was synthesized for use in direct methanol fuel cells, demonstrating its utility in energy-related applications (Yao et al., 2014).
Chemical Reactions and Mechanisms
- Ring Expansion Reactions : Studies on the reaction mechanisms of related compounds, such as the TiCl4 promoted ring expansion of methanesulfonates, contribute to a deeper understanding of chemical synthesis processes (Harada et al., 1993).
Propiedades
IUPAC Name |
1-(3,5-dichlorophenyl)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4S/c16-10-3-9(4-11(17)5-10)8-24(21,22)19-12-1-2-14-13(6-12)18-15(20)7-23-14/h1-6,19H,7-8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFDUEKXMAWUDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)NS(=O)(=O)CC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-dichlorophenyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-N-[2-(2-oxopyrimidin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B2427859.png)
![2-[(Z)-(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]oct-3-yl 2-thiophenecarboxylate](/img/structure/B2427860.png)

![4-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2427862.png)
![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide](/img/structure/B2427864.png)
![tert-Butyl 1-amino-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride](/img/structure/B2427865.png)
![N-(benzo[d][1,3]dioxol-5-yl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2427866.png)

![2-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)acetic acid](/img/structure/B2427870.png)
![7-Chloro-6-ethyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2427872.png)
![1-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1H-pyrazole-4-sulfonamide](/img/structure/B2427873.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-(2,4-dichlorophenoxy)-N-(3-(dimethylamino)propyl)acetamide hydrochloride](/img/structure/B2427877.png)
